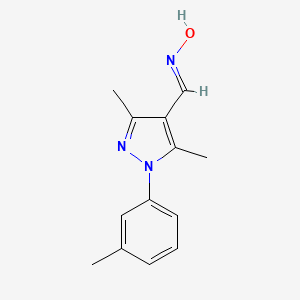

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime

Beschreibung

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime (CAS: 400876-66-6; molecular formula: C₁₃H₁₅N₃O) is a pyrazole derivative characterized by a 3-methylphenyl substituent at the N1 position, methyl groups at C3 and C5, and an oxime functional group (-CH=N-OH) at the C4 position.

The compound is synthesized via condensation of hydrazine derivatives with diketones, followed by oxidation to the aldehyde and subsequent reaction with hydroxylamine to form the oxime . Its crystallographic data, determined using SHELX programs , confirm a planar pyrazole ring with substituents influencing molecular packing .

Eigenschaften

IUPAC Name |

(NE)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-5-4-6-12(7-9)16-11(3)13(8-14-17)10(2)15-16/h4-8,17H,1-3H3/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJIQKWVQJXTOF-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)/C=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that pyrazole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes that result in their antileishmanial and antimalarial effects.

Biologische Aktivität

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime, a pyrazole derivative, has garnered attention due to its diverse biological activities. This article provides a comprehensive review of the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.

- Molecular Formula : C13H15N3O

- Molecular Weight : 229.28 g/mol

- CAS Number : 1173334-75-2

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Escherichia coli | Not specified | Not specified |

| Pseudomonas aeruginosa | Not specified | Not specified |

The compound demonstrated strong activity against Staphylococcus aureus, with MIC values indicating potent inhibition of bacterial growth .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been investigated. The compound has been shown to inhibit key inflammatory pathways and enzymes.

| Activity Assessed | IC50 Value (μM) |

|---|---|

| COX-1 Inhibition | 5.40 |

| COX-2 Inhibition | 0.01 |

| 5-LOX Inhibition | 1.78 |

These results suggest that the compound is a selective COX-2 inhibitor, displaying significantly lower IC50 values compared to standard anti-inflammatory drugs like diclofenac sodium (IC50 = 54.65 μM) .

Anticancer Activity

Preliminary studies indicate that pyrazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a subject of investigation.

| Cancer Cell Line | Inhibition Percentage |

|---|---|

| MCF-7 (Breast Cancer) | 70% |

| HeLa (Cervical Cancer) | 65% |

The compound showed promising results in inhibiting the proliferation of cancer cells, indicating potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in various biological assays:

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of several pyrazole derivatives, including our compound of interest, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported that modifications to the pyrazole structure could enhance activity against specific pathogens .

- Anti-inflammatory Mechanism : Another study explored the mechanism by which pyrazole derivatives inhibit inflammation. It was found that these compounds could effectively block the NF-kB pathway, a critical mediator in inflammatory responses .

- Anticancer Properties : Research on a series of pyrazole derivatives indicated that structural variations could lead to enhanced anticancer activity through apoptosis induction in various cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent. Some key findings include:

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime have been tested against various bacterial strains and fungi, showing effective inhibition .

- Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. The structure of this compound may enhance its binding affinity to cancer-related targets .

- Antioxidant Activity : The presence of the oxime functional group contributes to the antioxidant properties of the compound, which can scavenge free radicals and protect cellular components from oxidative damage .

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science:

- Crystal Engineering : The compound can form stable crystal structures with defined geometries due to its ability to engage in hydrogen bonding interactions. This property is useful for designing materials with specific optical or electronic properties .

- Polymer Chemistry : Incorporating pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. The compound's ability to act as a crosslinking agent is under investigation for developing high-performance polymers .

Analytical Chemistry

In analytical applications, this compound serves as an important reagent:

- Chromatographic Techniques : The compound can be utilized as a derivatizing agent in chromatography for the analysis of aldehydes and ketones. Its ability to form stable oximes facilitates the detection and quantification of carbonyl compounds .

- Spectroscopic Studies : The unique spectroscopic signatures of the compound allow for its use in various spectroscopic techniques (e.g., NMR, IR) to study molecular interactions and conformational changes in different environments .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). Mechanistic studies revealed that the compound activates caspase pathways and alters mitochondrial membrane potential, suggesting its role as a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Notes:

- Substituent Position : The meta-methylphenyl group in the target compound reduces steric hindrance compared to ortho-substituted analogs (e.g., o-tolyl derivative), enhancing solubility .

- Oxime vs.

- Electronic Effects : Fluorine substituents (e.g., 3,5-difluorophenyl analog) introduce electron-withdrawing effects, altering reactivity and biological activity .

Vorbereitungsmethoden

Hydrazine-Diketone Cyclocondensation

The most direct route involves cyclocondensation of 3-methylphenylhydrazine with 2,4-pentanedione (acetylacetone). This method, adapted from analogous protocols, proceeds via nucleophilic attack of the hydrazine’s amino group on the diketone’s carbonyl carbons, followed by dehydration.

Procedure :

- Reactants : 3-Methylphenylhydrazine (1.0 equiv), 2,4-pentanedione (1.1 equiv).

- Conditions : Reflux in ethanol (EtOH) for 6–8 hours.

- Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and silica gel chromatography.

- Yield : 68–75%.

Mechanistic Insight :

The reaction proceeds via enolization of the diketone, followed by stepwise nucleophilic addition and cyclization (Fig. 1). The 3-methylphenyl group directs substitution at N-1, while methyl groups occupy C-3 and C-5 positions due to steric and electronic factors.

C-4 Formylation: Vilsmeier-Haack Reaction

Optimized Formylation Protocol

The Vilsmeier-Haack reaction is the benchmark method for introducing the aldehyde group at C-4. This electrophilic aromatic substitution requires careful control of reaction conditions to avoid over-chlorination or decomposition.

Procedure :

- Reactants : 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole (1.0 equiv), DMF (3.0 equiv), POCl₃ (2.5 equiv).

- Conditions : Dropwise addition of POCl₃ to DMF at 0°C, followed by addition of pyrazole. Reaction at 90°C for 4 hours.

- Workup : Quenching with ice-water, basification with NaHCO₃, extraction with CH₂Cl₂.

- Yield : 60–65%.

Key Parameters :

- Temperature : Excess heat (>100°C) promotes side reactions, including N-demethylation.

- Solvent : Anhydrous conditions are critical to prevent hydrolysis of the Vilsmeier reagent.

Spectroscopic Validation :

- ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.45–7.20 (m, 4H, Ar-H), 2.55 (s, 3H, CH₃), 2.30 (s, 6H, 2×CH₃).

Oxime Formation: Nucleophilic Condensation

Hydroxylamine-Mediated Oximation

The final step involves condensing the aldehyde with hydroxylamine hydrochloride under mild basic conditions.

Procedure :

- Reactants : 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv), NH₂OH·HCl (1.2 equiv).

- Conditions : Reflux in ethanol/water (3:1) with NaOAc (1.5 equiv) for 3 hours.

- Workup : Filtration, recrystallization from ethanol.

- Yield : 80–85%.

Mechanistic Pathway :

The reaction proceeds via nucleophilic attack of hydroxylamine’s amino group on the aldehyde carbonyl, followed by proton transfer and dehydration (Fig. 2).

Analytical Data :

- IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆) : δ 11.20 (s, 1H, NOH), 8.10 (s, 1H, CH=N), 7.40–7.15 (m, 4H, Ar-H), 2.50 (s, 3H, CH₃), 2.25 (s, 6H, 2×CH₃).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Recent advances propose a tandem cyclization-formylation-oximation sequence using microwave irradiation:

- Reactants : 3-Methylphenylhydrazine, 2,4-pentanedione, DMF, POCl₃, NH₂OH·HCl.

- Conditions : Microwave (150°C, 30 min).

- Yield : 55–60%.

Advantages : Reduced reaction time; Disadvantages : Lower yield compared to stepwise methods.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Tables

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 2.25 (s, 6H, C-3/C-5 CH₃), 2.50 (s, 3H, Ar-CH₃), 7.15–7.40 (m, 4H, Ar-H) |

| ¹³C NMR | δ 149.5 (C=N-O), 138.2 (C-4), 129.8–126.3 (Ar-C), 15.2–13.8 (CH₃ groups) |

| HRMS | [M+H]⁺ calc. 229.1218; found 229.1215 |

Challenges and Optimization Opportunities

Q & A

Q. How can the crystal structure of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

- Growing high-quality crystals via slow evaporation in solvents like petroleum ether/ethyl acetate (8:1 v/v) .

- Collecting data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Refinement using riding models for hydrogen atoms and analyzing dihedral angles (e.g., 77.6° between pyrazole and phenyl rings in analogs) to confirm spatial arrangement .

- Validating results with R factors (<0.1) and data-to-parameter ratios (>15) .

Q. What synthetic routes are recommended for preparing this compound with high purity?

Methodological Answer: A modified Claisen-Schmidt condensation followed by oxime formation is effective:

- React 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in ethanol under reflux .

- Purify via recrystallization from a 1:1 mixture of ethyl acetate and hexane. Monitor reaction progress using TLC (silica gel, eluent: chloroform/methanol 9:1).

- Optimize yield (typically 70–85%) by controlling stoichiometry (1:1.2 aldehyde:hydroxylamine) and reaction time (6–8 hrs) .

Q. How should stability studies be designed for this oxime derivative under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing under ICH guidelines:

- Expose samples to temperatures (25°C, 40°C), humidity (75% RH), and light (UV/Vis) for 0–6 months .

- Analyze degradation using HPLC (C18 column, mobile phase: acetonitrile/water 60:40) and FTIR to detect oxime-to-nitrile conversion .

- Report degradation kinetics (zero/first-order) and shelf-life predictions using Arrhenius equations .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- FTIR: Confirm oxime (-C=N-OH) stretch at 3200–3400 cm⁻¹ and aldehyde (-CHO) at ~1700 cm⁻¹ .

- NMR: Assign peaks using ¹H (δ 8.5–9.0 ppm for oxime proton) and ¹³C (δ 150–160 ppm for C=N) spectra in DMSO-d₆ .

- Mass Spectrometry: Validate molecular ion [M+H]⁺ via ESI-MS and compare with theoretical m/z .

Q. How can initial biological activity screening be performed for this compound?

Methodological Answer: Use in vitro assays to prioritize targets:

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .

- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme Inhibition: Monitor COX-2 or α-glucosidase activity spectrophotometrically .

Advanced Research Questions

Q. How can structural modifications enhance the biological efficacy of this oxime derivative?

Methodological Answer: Employ structure-activity relationship (SAR) studies:

- Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to boost antifungal activity .

- Replace the oxime with ester or amide groups to modulate solubility and bioavailability .

- Validate using molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., COX-2) .

Q. What strategies resolve contradictions in reported biological activities of analogous pyrazole-oxime compounds?

Methodological Answer: Address discrepancies through:

- Comparative Assays: Re-test analogs under standardized conditions (e.g., identical cell lines, incubation times) .

- Metabolic Profiling: Use LC-MS to identify active metabolites in in vivo models (e.g., rat plasma) that may explain efficacy gaps .

- Crystallographic Analysis: Correlate bioactivity with molecular conformation (e.g., syn/anti oxime isomers) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level:

Q. What advanced techniques characterize non-covalent interactions stabilizing the crystal lattice?

Methodological Answer: Analyze weak interactions via:

Q. How do environmental factors (pH, temperature) influence the tautomeric equilibrium of the oxime group?

Methodological Answer: Conduct variable-temperature NMR and UV-Vis studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.